molecular formula C15H10BrN3O3 B2609627 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate CAS No. 512840-02-7

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate

Cat. No.: B2609627
CAS No.: 512840-02-7
M. Wt: 360.167
InChI Key: SVXFQTQLIVTDCA-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a benzotriazinone pharmacophore, a privileged scaffold known to exhibit a diverse range of biological activities. The 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl core is a key structural motif present in compounds that have demonstrated promising anticancer activity ; for instance, related benzotriazinone derivatives have shown potent cytotoxic effects against human liver carcinoma (HepG2) cell lines, with some compounds exhibiting IC50 values as low as 6.525 μM . Furthermore, this core structure has been investigated for its potential in other therapeutic areas. Molecular docking studies suggest that certain benzotriazinone derivatives act as alpha-glucosidase inhibitors , indicating potential application in diabetes research, where some analogues have shown IC50 values superior to the standard drug acarbose . The structure also shares characteristics with compounds evaluated as cholinesterase inhibitors for neurodegenerative disease research, interacting with both the catalytic and peripheral anionic sites of the acetylcholinesterase enzyme . The 2-bromobenzoate ester component of this molecule provides a versatile chemical handle for further synthetic modification, making it a valuable building block for the development of novel derivatives and biological probes. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXFQTQLIVTDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazine ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The bromobenzoate ester group is then introduced via esterification reactions, often using bromobenzoic acid and an alcohol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted triazine derivatives, while hydrolysis would produce the corresponding benzoic acid and alcohol.

Scientific Research Applications

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The bromobenzoate ester group may also play a role in the compound’s overall bioactivity by facilitating its binding to target molecules.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate
  • Structure: Features a butanoate ester chain instead of the bromobenzoate group.
  • Synthesis: Prepared via esterification of 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoic acid ().
  • Applications : Primarily used as a research chemical, though its commercial availability is discontinued ().
  • Key Differences : The absence of bromine reduces molecular weight and lipophilicity compared to the target compound.
N-(4-Methoxyphenyl)-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamide (5b)
  • Structure : Incorporates a sulfonamide group and methoxyphenyl substituent.
  • Biological Activity : Exhibits α-glucosidase inhibitory activity (IC50 values in the micromolar range) ().
TAK-041 (NBI-1065846)
  • Structure : Contains an acetamide linker and trifluoromethoxyphenyl group ().
  • Applications : A GPR139 inhibitor investigated for schizophrenia treatment.
  • Key Differences : The acetamide group and fluorinated substituent confer distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to ester-based derivatives .
Table 1: Key Properties of Selected Benzotriazinone Derivatives
Compound Molecular Weight Key Functional Groups Solubility (Predicted) Synthesis Method
Target Compound ~375.2 g/mol 2-Bromobenzoate ester Low (lipophilic) Esterification of benzotriazinone
Methyl 4-(4-oxobenzo[...]butanoate ~289.3 g/mol Butanoate ester Moderate Acid-catalyzed esterification
N-(4-Methoxyphenyl)-[...]sulfonamide (5b) ~438.4 g/mol Sulfonamide, methoxyphenyl High TCT:DMF-mediated coupling
TAK-041 ~449.3 g/mol Acetamide, trifluoromethoxy Moderate Multi-step amidation
Key Observations:
  • Lipophilicity: The target compound’s bromine atom increases lipophilicity (clogP ~3.5) compared to non-halogenated analogs, which may affect membrane permeability and metabolic stability.
  • Synthetic Complexity : Bromobenzoate derivatives require careful handling of halogenated reagents, whereas sulfonamide derivatives (e.g., 5b) utilize simpler coupling agents like TCT:DMF .
  • Stability : Esters (e.g., target compound) are prone to hydrolysis under acidic/basic conditions, whereas sulfonamides and amides (e.g., TAK-041) exhibit greater stability .
Enzyme Inhibition
  • α-Glucosidase Inhibition: Benzotriazinone sulfonamides (e.g., 5c, IC50 = 29.75 µM) show moderate activity, likely due to hydrogen bonding with the enzyme’s active site . The target compound’s bromobenzoate group may reduce potency due to steric hindrance, though this requires experimental validation.
  • GPR139 Modulation : TAK-041’s acetamide structure enables specific receptor interactions, highlighting the importance of functional group choice in target engagement .

Biological Activity

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate is a member of the triazinone family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate is C12H10BrN3O3C_{12}H_{10}BrN_3O_3. The compound features a triazinone core fused with a bromobenzoate moiety, which may enhance its reactivity and interaction with biological targets.

Enzyme Inhibition

One of the primary biological activities associated with this compound is its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the cholinergic pathway, where their inhibition can lead to increased levels of acetylcholine in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Enzyme Inhibition Studies :
    • Inhibitory assays demonstrated that (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate exhibits significant inhibitory activity against AChE. This was confirmed through kinetic studies indicating a mixed-type inhibition mode. Docking studies further revealed that the compound interacts with both the catalytic site and peripheral anionic site of AChE .
  • Neuroprotective Effects :
    • The compound has shown promising neuroprotective activity against oxidative stress induced by hydrogen peroxide in PC12 cells. This suggests potential applications in neuroprotection and treatment strategies for neurodegenerative conditions .

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs and their notable activities:

Compound NameStructureNotable Activity
Triazine DerivativesContains triazine ringAnticancer properties
Benzothiazole CompoundsContains benzothiazole coreAntimicrobial activity
IodoquinolIodinated quinoline derivativeAntiparasitic effects

The unique combination of a triazinone core with a bromobenzoate moiety in (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate may enhance its bioactivity compared to other similar compounds by providing distinct interaction profiles with biological targets.

Study on Acetylcholinesterase Inhibition

In a study focused on synthesizing novel derivatives based on the triazinone structure, compounds similar to (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate were evaluated for their inhibitory effects on AChE. Among these derivatives, certain compounds exhibited higher inhibitory activity than donepezil, a standard treatment for Alzheimer’s disease .

Neuroprotective Activity Evaluation

Another investigation assessed the neuroprotective effects of related triazinone compounds against oxidative stress. The results indicated that specific derivatives not only inhibited AChE but also protected neuronal cells from oxidative damage, suggesting dual therapeutic potential .

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